
1-Bromo-1-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a bromine atom and a propyl group attached to the first carbon of a cyclohexane ring. The molecular formula for this compound is C9H17Br.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1-propylcyclohexane can be synthesized through the bromination of 1-propylcyclohexane. This reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where controlled conditions ensure the selective bromination at the desired position on the cyclohexane ring. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1-propylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide (OH-), cyanide (CN-), and ammonia (NH3) can replace the bromine atom in this compound. SN1 reactions typically occur in polar protic solvents, while SN2 reactions favor polar aprotic solvents.
Elimination Reactions (E1 and E2): Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed:
Substitution Reactions: Products such as 1-hydroxy-1-propylcyclohexane, 1-cyano-1-propylcyclohexane, and 1-amino-1-propylcyclohexane.
Elimination Reactions: Formation of propylcyclohexene isomers.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-propylcyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other substituted cyclohexanes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-propylcyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the cyclohexane ring, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-propylcyclohexane
- 1-Bromo-3-propylcyclohexane
- 1-Bromo-4-propylcyclohexane
Comparison: 1-Bromo-1-propylcyclohexane is unique due to the position of the bromine atom and the propyl group on the same carbon of the cyclohexane ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. In comparison, other similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
63399-53-1 |
|---|---|
Molekularformel |
C9H17Br |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-bromo-1-propylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3 |
InChI-Schlüssel |
ZHCCJGKSDXGILF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


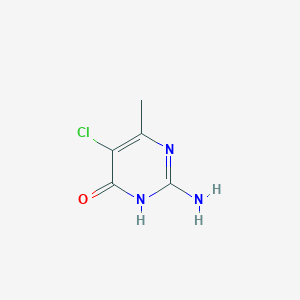
![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
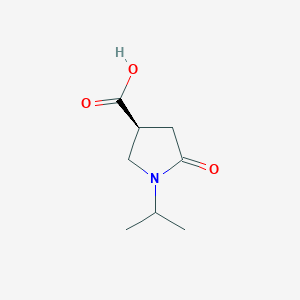
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
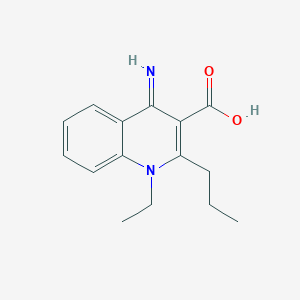
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
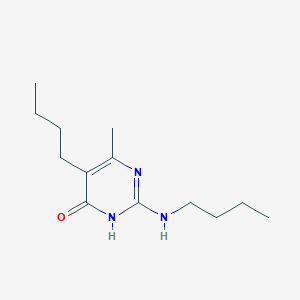
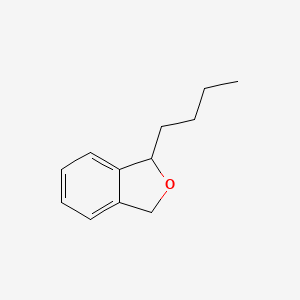

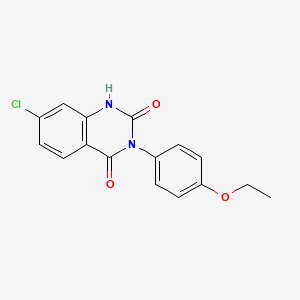
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
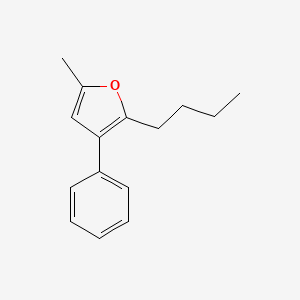
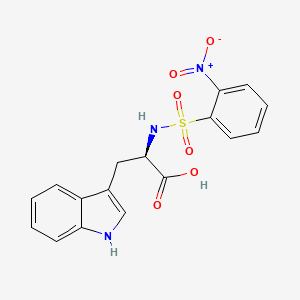
![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)
